molecular formula C20H27N3O5 B5644429 N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

Cat. No. B5644429
M. Wt: 389.4 g/mol
InChI Key: QZRYHRRZNKAEDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirocyclic compounds, akin to the one , often involves multistep synthetic routes. For example, Ahmed et al. (2012) described the synthesis of related 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones using barbituric acid and 2-thiobarbituric acid without a catalyst, highlighting the complexity and innovation in the synthesis of such compounds (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspirocycles is characterized by the presence of a spiro linkage that connects two cyclic systems, one of which contains nitrogen atoms, as seen in the core structure of the compound of interest. Macleod et al. (2006) explored the microwave-assisted synthesis of diazaspirocycles, emphasizing the role of the spiro linkage in determining the compound's three-dimensional conformation and reactivity (Macleod et al., 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-26-10-9-22-12-20(7-5-18(22)24)6-2-8-23(13-20)19(25)21-15-3-4-16-17(11-15)28-14-27-16/h3-4,11H,2,5-10,12-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYHRRZNKAEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCCN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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